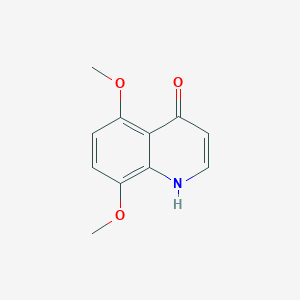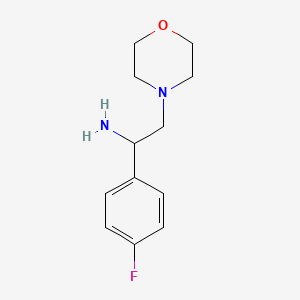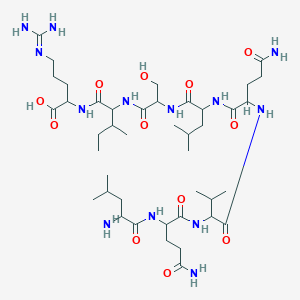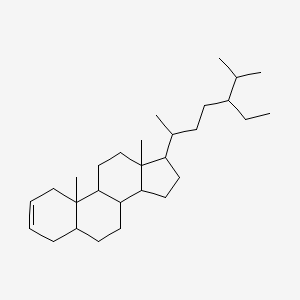
(24R)-Ethylcholest-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(24R)-Ethylcholest-2-ene is a sterol derivative with a specific stereochemistry at the 24th carbon position. Sterols are a subgroup of steroids and are an essential component of cell membranes, where they play a role in maintaining membrane structure and fluidity. The compound this compound is characterized by the presence of an ethyl group at the 24th carbon and a double bond between the second and third carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (24R)-Ethylcholest-2-ene typically involves the modification of naturally occurring sterols. One common starting material is β-sitosterol, which can be converted into this compound through a series of chemical reactions. The synthetic route may include steps such as oxidation, reduction, and selective functional group transformations to achieve the desired stereochemistry and double bond placement .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification of sterols from plant sources, followed by chemical modification. The process is optimized for yield and purity, often employing advanced techniques such as chromatography and crystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
(24R)-Ethylcholest-2-ene undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like chromic acid or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds .
Aplicaciones Científicas De Investigación
(24R)-Ethylcholest-2-ene has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its effects on cholesterol metabolism and cardiovascular health.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and dietary supplements .
Comparación Con Compuestos Similares
Similar Compounds
(24R,6E)-24-ethylcholest-6-hydroxyimino-4-en-3-one: A sterol derivative with a similar ethyl group at the 24th carbon but with additional functional groups and double bonds.
24R-cycloartan-3β,6α,16β,24,25-pentaol 3-O-β-D-glucopyranoside: Another sterol derivative with multiple hydroxyl groups and a glycoside moiety.
(22E,24R)-ergosta-4,7-22-triene-3,6-dione: A compound with a similar sterol backbone but different functional groups and double bond positions.
Uniqueness
(24R)-Ethylcholest-2-ene is unique due to its specific stereochemistry and the presence of an ethyl group at the 24th carbon. This structural feature distinguishes it from other sterol derivatives and influences its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C29H50 |
|---|---|
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H50/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8-9,20-27H,7,10-19H2,1-6H3 |
Clave InChI |
TZBLAUYQUCMXFC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



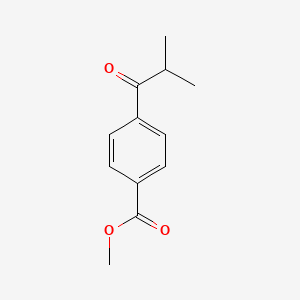
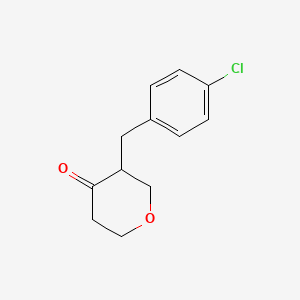


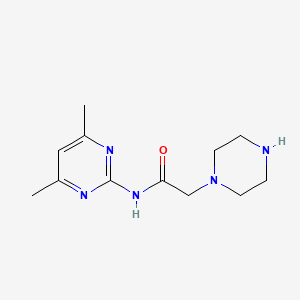


![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)

